Product packaging for Methyl palmitoleate(Cat. No.:CAS No. 1120-25-8)

Methyl palmitoleate

Cat. No.: B130076
CAS No.: 1120-25-8
M. Wt: 268.4 g/mol
InChI Key: IZFGRAGOVZCUFB-HJWRWDBZSA-N
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Description

Nomenclature and Chemical Structure in Academic Contexts

In scientific literature, methyl palmitoleate (B1233929) is formally identified by its systematic IUPAC name: methyl (Z)-hexadec-9-enoate. nih.gov This name precisely describes its structure as a seventeen-carbon ester. nih.govnist.gov It is derived from the formal condensation of methanol (B129727) and palmitoleic acid. nih.gov

The molecule consists of a 16-carbon chain originating from the parent fatty acid, palmitoleic acid, with a single double bond located at the ninth carbon atom. The "(Z)" designation specifies that the substituents on either side of the double bond are on the same side, a configuration commonly referred to as cis. nih.govnist.gov This cis double bond introduces a kink in the hydrocarbon chain, influencing its physical properties, such as its liquid state at room temperature. cymitquimica.comsolubilityofthings.com It is described as a colorless to pale yellow liquid with a characteristic fatty odor. cymitquimica.com

Historical Context of Methyl Palmitoleate in Scientific Literature

The study of fatty acid methyl esters, including this compound, is deeply rooted in the broader history of lipid analysis. For decades, FAMEs have been synthesized from natural fats and oils to facilitate analysis by techniques like gas chromatography. While a singular discovery event for this compound is not prominent in the historical record, its presence in scientific studies has been noted for many years, often in the context of identifying the fatty acid composition of natural products.

An example of earlier research can be found in studies from the late 1980s. For instance, investigations into the metabolic fate of topically applied fatty acid esters in mouse epidermis demonstrated that this compound could penetrate the skin and be incorporated into endogenous lipids. This early work established its bioavailability and metabolic activity within biological systems.

Current State of Research and Emerging Areas in this compound Studies

Contemporary research on this compound is multifaceted, spanning industrial applications and fundamental biological investigations.

One of the most significant areas of current research is in the field of biofuels. This compound is a known component of biodiesel, a renewable fuel alternative to petroleum diesel. cymitquimica.commdpi.com Recent studies have focused on its specific properties as a fuel additive. For example, research has shown that this compound can inhibit the formation of wax crystals in biodiesel at low temperatures, thereby improving its cold-flow properties and making it more viable for use in colder climates. medchemexpress.com

In the biological realm, studies are beginning to uncover specific roles for this compound beyond basic metabolism. It has been reported to have cytoprotective and growth-promoting properties. medchemexpress.com Research into the cellular fatty acid profiles of certain bacteria, such as Vibrio parahaemolyticus, has shown that the relative amount of this compound can change in response to environmental stressors like cold temperatures, suggesting a role in adaptive responses. Furthermore, as a component of natural skin oils, it has been identified as a potential autoantigen that can be recognized by the immune system, pointing to a previously unknown role in skin barrier immunity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H32O2 B130076 Methyl palmitoleate CAS No. 1120-25-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (Z)-hexadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h8-9H,3-7,10-16H2,1-2H3/b9-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFGRAGOVZCUFB-HJWRWDBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00897351
Record name Methyl palmitoleate
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Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1120-25-8
Record name Methyl palmitoleate
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Record name Methyl palmitoleate
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Record name Methyl palmitoleate
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Record name Methyl (Z)-hexadec-9-enoate
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Record name METHYL PALMITOLEATE
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Biosynthesis and Metabolic Pathways of Methyl Palmitoleate

De Novo Biosynthesis of Palmitoleic Acid Precursors

The journey to forming methyl palmitoleate (B1233929) begins with the synthesis of its fatty acid precursor, palmitoleic acid. This process, known as de novo synthesis, primarily occurs in the cytoplasm of cells, particularly in the liver and adipose tissue. youtube.combyjus.com It involves the construction of fatty acids from smaller molecules, with acetyl-CoA serving as the fundamental building block. youtube.combyjus.com

Role of Stearoyl-CoA Desaturase-1 (SCD1) in Palmitoleic Acid Synthesis

Stearoyl-CoA Desaturase-1 (SCD1) is a critical enzyme located in the endoplasmic reticulum that plays a pivotal role in the synthesis of monounsaturated fatty acids. mdpi.complos.org Its primary function is to introduce a double bond into saturated fatty acyl-CoAs. mdpi.com Specifically, SCD1 catalyzes the conversion of palmitoyl-CoA (a 16-carbon saturated fatty acid) and stearoyl-CoA (an 18-carbon saturated fatty acid) into their monounsaturated counterparts, palmitoleoyl-CoA and oleoyl-CoA, respectively. pnas.org These products are the most prevalent monounsaturated fatty acids found in triglycerides, membrane phospholipids, and cholesterol esters. mdpi.compnas.org

The expression and activity of SCD1 are influenced by various factors, including diet and hormonal signals. frontiersin.org For instance, diets rich in sucrose (B13894) can lead to an increase in SCD1 expression in the heart. plos.org Elevated SCD1 activity has been linked to conditions such as obesity and diabetes. pnas.org

Fatty Acid Synthase (FAS) and Palmitic Acid Production

The synthesis of the primary saturated fatty acid, palmitic acid, is carried out by a multi-enzyme complex called fatty acid synthase (FAS). wikipedia.orgcsun.edu This complex catalyzes a series of reactions to build the 16-carbon palmitic acid molecule from acetyl-CoA and malonyl-CoA. wikipedia.orgfirsthope.co.in The process begins with the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase (ACC), which is the rate-limiting step in fatty acid synthesis. firsthope.co.inbasicmedicalkey.com

The FAS system then facilitates a cycle of seven reactions, where each cycle adds a two-carbon unit from malonyl-CoA to the growing fatty acid chain. slideshare.net This elongation process continues until the 16-carbon palmitic acid is formed. slideshare.netmpg.de The final product, palmitate, is then released from the FAS complex. basicmedicalkey.com High levels of FAS expression have been observed in various types of human carcinomas. nih.gov

EnzymeFunctionLocationPrecursorsProduct
Fatty Acid Synthase (FAS) Catalyzes the synthesis of palmitic acid. wikipedia.orgcsun.eduCytosol csun.eduAcetyl-CoA, Malonyl-CoA wikipedia.orgPalmitic Acid wikipedia.orgcsun.edu
Acetyl-CoA Carboxylase (ACC) Catalyzes the formation of malonyl-CoA from acetyl-CoA. firsthope.co.inbasicmedicalkey.comCytosol basicmedicalkey.comAcetyl-CoA firsthope.co.inMalonyl-CoA firsthope.co.in
Stearoyl-CoA Desaturase-1 (SCD1) Introduces a double bond into saturated fatty acyl-CoAs. mdpi.complos.orgEndoplasmic Reticulum mdpi.comPalmitoyl-CoA, Stearoyl-CoA pnas.orgPalmitoleoyl-CoA, Oleoyl-CoA pnas.org

Esterification Pathways of Palmitoleic Acid to Methyl Palmitoleate

Once palmitoleic acid is synthesized, it can be converted to its methyl ester, this compound, through esterification processes.

Enzymatic Methyl Esterification Processes

Enzymatic esterification involves the use of enzymes to catalyze the reaction between an alcohol (in this case, methanol) and a fatty acid (palmitoleic acid) to form an ester. This method is gaining attention as a more environmentally friendly alternative to chemical synthesis. Lipases are a class of enzymes commonly employed for this purpose due to their ability to function in organic solvents and their regioselectivity. nih.gov For instance, studies have explored the use of lipases for the synthesis of various fatty acid esters, including those derived from palmitic acid. scielo.org.co The process can be influenced by factors such as temperature and the specific enzyme used. mdpi.com

Lipase-Catalyzed Transesterification in this compound Synthesis

Transesterification is another pathway for synthesizing this compound, where an existing ester reacts with an alcohol to form a new ester. Lipases are also effective catalysts for this reaction. researchgate.netengineering.org.cn In this process, a triglyceride or another ester of palmitoleic acid can react with methanol (B129727) in the presence of a lipase (B570770) to produce this compound and glycerol (B35011) or another alcohol as a byproduct. researchgate.net This method has been successfully used to produce various fatty acid methyl esters. researchgate.netnih.gov The efficiency of lipase-catalyzed transesterification can be high, with some reactions achieving nearly quantitative yields. nih.gov

Reaction TypeCatalystSubstratesProducts
Esterification LipasePalmitoleic Acid, MethanolThis compound, Water
Transesterification LipaseTriglyceride (containing palmitoleate), MethanolThis compound, Glycerol

This compound Metabolism and Fate in Biological Systems

Once formed or introduced into a biological system, this compound can undergo metabolic processing. Studies have shown that topically applied fatty acid methyl esters, including this compound, can penetrate the epidermis and be incorporated into endogenous lipids. nih.gov This demonstrates that these esters can enter metabolic pathways within cells. nih.gov

The metabolism of this compound can lead to its incorporation into various lipid classes, such as acylglucosylceramides and phosphatidylethanolamines, altering the fatty acid composition of these molecules. nih.gov For instance, topical application of this compound in mice led to an increase in palmitate, palmitoleate, and vaccenate in acylglucosylceramide. nih.gov The compound is expected to biodegrade in the environment and has a potential for bioconcentration in aquatic organisms. nih.govatamanchemicals.com The volatility of this compound suggests that its movement from soil and water surfaces into the atmosphere is a possible fate process. nih.govatamanchemicals.com

Uptake and Incorporation into Cellular Lipids

The entry of fatty acids and their derivatives into cells is a complex process that can involve protein-mediated transport. cambridge.org While it was once thought to be a simple diffusion process, there is significant evidence that the physiological uptake of long-chain fatty acids across cell membranes is saturable and can be inhibited, which is indicative of protein involvement. cambridge.org Proteins such as fatty acid translocase (FAT/CD36) are implicated in this process, facilitating the movement of fatty acids across the plasma membrane. cambridge.orgnih.gov

Once inside the cell, this compound does not remain in its simple ester form. Research on BALB/C mouse epidermis has shown that topically applied this compound can penetrate the living cells and is subsequently metabolized. nih.gov The palmitoleate moiety is incorporated into various endogenous lipid classes, significantly altering their fatty acid profiles. nih.gov

Specifically, studies have demonstrated that treatment with this compound leads to notable changes in the composition of acylglucosylceramide and phosphatidylethanolamine (B1630911). nih.gov In acylglucosylceramide, the levels of palmitic acid (16:0), palmitoleic acid (16:1), and vaccenic acid (18:1 Δ11) were found to be elevated, while the proportion of linoleate (B1235992) decreased. nih.gov A similar, though distinct, pattern was observed in phosphatidylethanolamine, where both palmitoleic acid and vaccenic acid increased, at the expense of oleate (B1233923) (18:1 Δ9) and linoleate (18:2). nih.gov The parent fatty acid, palmitate, is known to be incorporated into various glycerolipids and cholesterol esters. nih.gov

The tables below summarize the observed changes in the fatty acid composition of two major epidermal lipid classes after the application of this compound, based on gas-liquid chromatography analysis.

Table 1: Changes in Fatty Acid Composition of Acylglucosylceramide

Fatty AcidChange after this compound Treatment
Palmitate (16:0)Elevated
Palmitoleate (16:1)Elevated
Vaccenate (18:1 Δ11)Elevated
LinoleateDecreased

This table illustrates the modification of fatty acid content in acylglucosylceramide following treatment. nih.gov

Table 2: Changes in Fatty Acid Composition of Phosphatidylethanolamine

Fatty AcidChange after this compound Treatment
Palmitoleate (16:1)Increased
Vaccenate (18:1 Δ11)Increased
Oleate (18:1 Δ9)Decreased
Linoleate (18:2)Decreased

This table shows the altered fatty acid profile in phosphatidylethanolamine post-treatment. nih.gov

Interconversion with Other Fatty Acid Methyl Esters

The metabolic pathways in cells primarily act on free fatty acids rather than their methyl esters. Therefore, it is understood that this compound is first hydrolyzed to yield palmitoleic acid and methanol. The resulting palmitoleic acid then enters the cellular pool of free fatty acids, where it can undergo a variety of enzymatic modifications, including elongation, desaturation, or saturation.

Evidence for this interconversion comes from studies analyzing the lipid profile of mouse epidermis after the application of this compound. nih.gov These studies revealed that the treatment not only increased the levels of palmitoleate (16:1) in cellular lipids but also led to a rise in other fatty acids that are metabolically related. nih.gov For instance, an elevation in vaccenate (18:1 Δ11) was observed, which is an elongation product of palmitoleate. nih.gov Concurrently, levels of palmitate (16:0), the saturated counterpart of palmitoleate, also increased, suggesting that the monounsaturated fatty acid can be reduced. nih.gov These findings demonstrate that the palmitoleoyl group from the ester is metabolically active and can be converted into other fatty acyl chains, which are then incorporated into complex lipids. nih.gov

Table 3: Metabolic Conversions of the Palmitoleate Moiety

Initial MoietyMetabolic ProcessResulting Fatty Acid
Palmitoleate (16:1)ElongationVaccenate (18:1)
Palmitoleate (16:1)Saturation (Reduction)Palmitate (16:0)

This table outlines the key interconversions of the palmitoleate fatty acid chain within the cell. nih.gov

Oxidative Metabolism and Catabolism of this compound

The catabolism of this compound involves the breakdown of its constituent fatty acid, palmitoleic acid, primarily through beta-oxidation. This is a major energy-yielding process in cells. atamanchemicals.com Studies on the parent fatty acid, palmitoleic acid, confirm that it is rapidly oxidized to serve as an energy source for cells. atamanchemicals.com The beta-oxidation of fatty acids occurs in both mitochondria and peroxisomes. nih.gov

Peroxisomes are known to play a significant role in the initial breakdown of certain fatty acids, particularly very long-chain fatty acids (VLCFAs). nii.ac.jp While palmitoleic acid is a long-chain fatty acid, not a VLCFA, the general principle of peroxisomal involvement in fatty acid oxidation is well-established. nih.govnii.ac.jp For branched-chain fatty acids like 2-methylpalmitate, studies have shown that both mitochondria and peroxisomes are capable of its beta-oxidation. nih.gov

The primary site for the complete oxidation of the resulting acetyl-CoA molecules generated during beta-oxidation is the mitochondria. Here, acetyl-CoA enters the citric acid cycle (TCA cycle), and the reducing equivalents (NADH and FADH₂) produced are used by the electron transport chain to generate ATP. elifesciences.org The oxidative metabolism of fatty acids is a tightly regulated process that supports cellular energy homeostasis. elifesciences.orgportlandpress.com For example, the beta-oxidation of palmitate has been shown to decrease in response to increased cellular cholesterol levels, indicating that metabolic pathways can be modulated by the cellular environment. nih.gov

Biological Functions and Mechanisms of Action of Methyl Palmitoleate

Cellular and Molecular Mechanisms

Methyl palmitoleate (B1233929), a fatty acid methyl ester, has garnered scientific interest for its diverse biological activities, particularly its role in modulating inflammatory and oxidative stress pathways. Detailed research has begun to elucidate the cellular and molecular mechanisms through which this compound exerts its effects.

Methyl palmitoleate has demonstrated significant anti-inflammatory properties across various experimental models. Its mechanism of action involves the intricate regulation of key signaling molecules and pathways that are central to the inflammatory response.

Research has consistently shown that methyl palmitate, a closely related saturated fatty acid methyl ester, can significantly reduce the plasma levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). researchgate.net In models of lipopolysaccharide (LPS)-induced endotoxemia in rats, both methyl palmitate and ethyl palmitate were found to decrease the circulating levels of TNF-α and IL-6. researchgate.net This modulation of cytokine production is a key aspect of its anti-inflammatory effects. researchgate.netresearchgate.net Studies on palmitoleic acid, the parent fatty acid of this compound, have also shown a reduction in the production of IL-6 and IL-8 in endothelial cells stimulated with TNF-α. soton.ac.uk Furthermore, in human monocytes, palmitate, the saturated counterpart, has been shown to induce the expression of IL-6 and TNF-α, highlighting the importance of fatty acid structure in inflammatory responses. nih.gov

Table 1: Effect of Palmitate Esters and Related Fatty Acids on Pro-inflammatory Cytokines

CompoundModel SystemEffect on TNF-αEffect on IL-6Reference
Methyl PalmitateLPS-induced endotoxemia in rats researchgate.net
Ethyl PalmitateLPS-induced endotoxemia in rats researchgate.net
Palmitoleic AcidTNF-α-stimulated endothelial cellsNot Reported soton.ac.uk
PalmitateHuman monocytes (THP-1 cells) nih.gov

A crucial mechanism underlying the anti-inflammatory effects of methyl palmitate is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. researchgate.netresearchgate.net NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. soton.ac.ukekb.eg In quiescent cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. ekb.eg Upon stimulation by various inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. ekb.eg

Methyl palmitate has been shown to inhibit the activation of NF-κB, thereby preventing its translocation to the nucleus and subsequent pro-inflammatory gene expression. researchgate.netekb.eg This inhibitory effect on the NF-κB pathway has been observed in liver and lung tissues in response to LPS. researchgate.net Some studies suggest that methyl palmitate may act as an inhibitor of IκB phosphorylation. apitherapy.com By suppressing the NF-κB pathway, methyl palmitate effectively dampens the inflammatory cascade. researchgate.netresearchgate.net

Macrophages are central players in the immune system, and their phagocytic activity is a critical component of the innate immune response. nih.gov Methyl palmitate has been demonstrated to be a potent inhibitor of macrophage function. apitherapy.comnih.gov Specifically, it has been shown to inhibit the phagocytic activity of various types of macrophages, including Kupffer cells (liver-resident macrophages) and peritoneal macrophages. nih.govphysiology.orgrsc.org

In studies using rat peritoneal macrophages, treatment with methyl palmitate led to a dose-dependent inhibition of phagocytic activity, as measured by the uptake of latex beads. nih.gov This inhibition of phagocytosis is a general phenomenon observed across different macrophage populations. nih.gov Furthermore, combining methyl palmitate with albumin to form nanoparticles has been shown to transiently inhibit the uptake function of macrophages, suggesting a potential strategy for modulating macrophage activity. rsc.org This interference with the fundamental process of phagocytosis underscores the significant immunomodulatory role of methyl palmitate. physiology.orgmedchemexpress.com

Table 2: Inhibition of Macrophage Phagocytic Activity by Methyl Palmitate

Macrophage TypeExperimental ModelKey FindingReference
Rat Peritoneal MacrophagesIn vitro treatment with Methyl PalmitateDose-dependent inhibition of latex bead uptake nih.gov
Kupffer CellsIn vivo administration of Methyl PalmitateMarked depression of phagocytic activity physiology.org
Bone Marrow-Derived MacrophagesIn vitro treatment with Methyl Palmitate NanoparticlesTransient inhibition of cellular internalization rsc.org

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathogenic event in many diseases. researchgate.netekb.eg Methyl palmitate has been shown to possess significant antioxidant properties, contributing to its protective effects. researchgate.netekb.eg

Methyl palmitate has demonstrated the ability to mitigate oxidative stress by reducing the levels of harmful ROS. researchgate.netekb.eg While direct scavenging of ROS by this compound itself is an area of ongoing research, studies on related compounds provide insights. For instance, extracts containing this compound have been shown to possess ROS scavenging activities. researchgate.net The antioxidant activity of methyl palmitate is evidenced by a decrease in oxidative stress markers and an increase in the activity of endogenous antioxidant enzymes. ekb.egresearchgate.net This suggests that methyl palmitate helps to bolster the cell's natural defense mechanisms against oxidative damage. researchgate.net The ability to reduce ROS production is a critical aspect of its cellular protective effects. wjgnet.commdpi.com

Antioxidant Activity and Oxidative Stress Mitigation

Enhancement of Endogenous Antioxidant Enzyme Systems (e.g., SOD, GSH)

This compound has been shown to bolster the body's natural antioxidant defenses by enhancing the activity of key enzymes. In various experimental models, treatment with methyl palmitate, a closely related compound, led to increased activities of superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). nih.govwjgnet.comwjgnet.com This enhancement helps to counteract oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them.

In a study investigating silica-induced lung fibrosis in rats, methyl palmitate administration significantly increased the activities of SOD and GSH in lung tissue. nih.gov This was accompanied by a decrease in malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage. nih.gov Similarly, in a model of lipopolysaccharide (LPS)-induced acute lung injury, both methyl palmitate and lutein (B1675518) were found to significantly increase SOD and GSH activities, thereby reducing lung MDA content. wjgnet.comwjgnet.com These findings suggest that methyl palmitate helps to mitigate cellular damage by boosting the enzymatic antioxidant system. nih.govwjgnet.comwjgnet.com The antioxidant activity of methyl palmitate has been observed in various contexts, including counteracting chemical-induced toxicities. ekb.egresearchgate.net Its ability to increase the activity of endogenous antioxidant enzymes like SOD and GSH is a key mechanism behind its protective effects. ekb.egresearchgate.netresearchgate.net

Anti-apoptotic Effects

This compound demonstrates significant anti-apoptotic properties, playing a crucial role in preventing programmed cell death. This effect is largely mediated through the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of apoptosis. ekb.egnih.gov

Research has shown that methyl palmitate can increase the expression of the anti-apoptotic protein Bcl-2 while simultaneously decreasing the expression of pro-apoptotic proteins like Bcl-2-associated X protein (Bax) and caspase-3. researchgate.netresearchgate.net For instance, in a study on cyclophosphamide-induced cardiotoxicity, methyl palmitate treatment led to a notable elevation in Bcl-2 levels and a reduction in Bax and caspase-3, thereby inhibiting cardiomyocyte apoptosis. researchgate.netresearchgate.net Caspase-3 is a critical executioner caspase in the apoptotic pathway, and its inhibition is a key indicator of anti-apoptotic activity. ekb.eg

The Bcl-2 protein helps to maintain the integrity of the mitochondrial membrane, preventing the release of cytochrome c, a key step in the intrinsic apoptotic pathway. ekb.egnih.govdiva-portal.org By upregulating Bcl-2 and downregulating Bax, methyl palmitate helps to stabilize the mitochondrial membrane and prevent the cascade of events leading to cell death. ekb.egresearchgate.netresearchgate.net These anti-apoptotic effects have been observed in various experimental models, highlighting the potential of methyl palmitate to protect cells from apoptotic stimuli. ekb.egresearchgate.net

Anti-fibrotic Properties

This compound exhibits notable anti-fibrotic properties, which have been demonstrated in various preclinical studies. ekb.egresearchgate.net Fibrosis is the excessive accumulation of extracellular matrix, leading to scarring and impaired organ function. Methyl palmitate has been shown to attenuate fibrosis in different tissues, including the lungs and liver. nih.govresearchgate.net

In a study on silica-induced pulmonary fibrosis, methyl palmitate treatment significantly reduced collagen deposition in the lungs of rats. nih.gov This was evidenced by a decrease in lung hydroxyproline (B1673980) content, a key component of collagen, and a marked reduction in fibrotic lesions observed in histopathological examinations. nih.gov The anti-fibrotic effect of methyl palmitate is linked to its ability to reduce the generation of reactive oxygen species (ROS) and inhibit inflammatory processes that contribute to fibrogenesis. nih.govresearchgate.netmp.pl

Furthermore, research indicates that methyl palmitate can modulate the transforming growth factor-beta (TGF-β) signaling pathway, a central regulator of fibrosis. researchgate.netmedchemexpress.com By interfering with this pathway, methyl palmitate can suppress the activation of fibroblasts into myofibroblasts, the primary cells responsible for excessive collagen production. researchgate.net These findings underscore the potential of methyl palmitate as an agent to counteract fibrotic diseases. medchemexpress.commedchemexpress.com

Vasodilatory Mechanisms and Cardiovascular Effects

This compound has been identified as a potent vasodilator, contributing to the relaxation of blood vessels and playing a role in cardiovascular regulation. ekb.egresearchgate.net This vasodilatory effect is primarily mediated through the nitric oxide (NO) signaling pathway. ocl-journal.org

Studies have shown that palmitic acid methyl ester (PAME), a similar compound, induces vasodilation in a concentration-dependent manner. ocl-journal.orgfrontiersin.org This relaxation is associated with the activation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in the endothelium. plos.orgmdpi.com NO is a critical signaling molecule that promotes the relaxation of vascular smooth muscle cells, leading to vasodilation and increased blood flow. cambridge.org

Interaction with Cellular Receptors and Signaling Pathways

This compound interacts with several cellular receptors and signaling pathways to exert its biological effects. One of the key receptor families implicated is the Peroxisome Proliferator-Activated Receptors (PPARs). researchgate.netcreative-diagnostics.commdpi.com PPARs are ligand-activated transcription factors that play a crucial role in regulating lipid and glucose metabolism, as well as inflammation. creative-diagnostics.commdpi.com

Methyl palmitate has been shown to activate PPARs, which in turn modulate the expression of target genes involved in fatty acid oxidation. researchgate.net This interaction can influence cellular lipid handling and energy homeostasis. researchgate.netcreative-diagnostics.com

Furthermore, this compound has been found to engage with G-protein coupled receptors (GPCRs), such as GPR40 (also known as Free Fatty Acid Receptor 1). nih.gov Activation of GPR40 by methyl palmitate has been linked to the activation of the PI3K/AKT signaling pathway. nih.gov This pathway is a central regulator of cell survival, growth, and proliferation, and its activation by methyl palmitate contributes to its cardioprotective effects by preventing cardiomyocyte death. nih.gov

The interaction of this compound with these receptors and downstream signaling cascades, including the NF-κB and Jak-Stat pathways, underscores the multifaceted nature of its cellular actions, which range from metabolic regulation to cytoprotection. nih.gov

Physiological Roles and Biological Activities

Cardioprotective Effects

This compound has demonstrated significant cardioprotective effects in various experimental settings, primarily through its antioxidant, anti-inflammatory, anti-apoptotic, and anti-fibrotic properties. ekb.egresearchgate.netresearchgate.net

One of the key mechanisms underlying its cardioprotective action is its ability to mitigate ischemia-reperfusion (I/R) injury. nih.govmdpi.com Studies have shown that methyl palmitate can reduce the size of myocardial infarction and decrease the levels of cardiac injury markers like creatine (B1669601) kinase-MB (CK-MB) following an I/R event. researchgate.netnih.gov This protection is attributed to its ability to prevent cardiomyocyte death through the activation of pro-survival signaling pathways like the PI3K/AKT pathway, which is initiated by the binding of methyl palmitate to the G-protein coupled receptor GPR40. nih.gov

Furthermore, methyl palmitate has been shown to counteract cardiotoxicity induced by certain drugs, such as cyclophosphamide. researchgate.net It achieves this by suppressing oxidative stress, reducing the expression of inflammatory and apoptotic markers, and inhibiting fibrotic processes in the heart tissue. ekb.egresearchgate.netresearchgate.net By enhancing the endogenous antioxidant defense system and modulating key signaling pathways involved in cell death and inflammation, methyl palmitate exerts a robust protective effect on the heart. ekb.egresearchgate.net

Cardioprotective Mechanism Key Molecular Targets/Pathways Observed Effects Supporting Evidence
Anti-oxidant Superoxide Dismutase (SOD), Glutathione (GSH)Increased enzyme activity, reduced oxidative stress markers (MDA) nih.govwjgnet.comwjgnet.comresearchgate.net
Anti-apoptotic Bcl-2 family proteins (Bcl-2, Bax), Caspase-3Increased Bcl-2, decreased Bax and Caspase-3 activity ekb.egresearchgate.netresearchgate.netspandidos-publications.com
Anti-fibrotic Transforming growth factor-beta (TGF-β)Reduced collagen deposition and hydroxyproline content nih.govresearchgate.netresearchgate.netmp.pl
Vasodilation Endothelial nitric oxide synthase (eNOS), K_v channelsIncreased nitric oxide production, relaxation of blood vessels ocl-journal.orgfrontiersin.orgcambridge.org
Anti-inflammatory NF-κB, Inflammatory cytokinesReduced expression of pro-inflammatory cytokines researchgate.netresearchgate.net
I/R Injury Protection GPR40, PI3K/AKT pathwayReduced infarct size, decreased cardiac injury markers nih.govmdpi.com

Neuroprotective Activity

This compound, a fatty acid methyl ester, has demonstrated notable neuroprotective effects in various preclinical studies. Research indicates its potential to safeguard neurons from damage and death in the context of cerebral ischemia and other neurological insults.

One of the primary mechanisms underlying its neuroprotective action is the enhancement of cerebral blood flow (CBF). Studies have shown that methyl palmitate can increase cortical CBF under both normal and pathological conditions, such as those induced by asphyxial cardiac arrest. nih.gov This vasodilatory effect helps to alleviate hypoperfusion, a critical factor in neuronal damage following ischemic events. ocl-journal.orgnih.gov By improving blood supply to the brain, methyl palmitate facilitates the delivery of oxygen and nutrients, thereby promoting neuronal survival. nih.govocl-journal.org

In addition to its effects on blood flow, methyl palmitate exhibits direct neuroprotective properties independent of CBF modulation. nih.gov In models of oxygen-glucose deprivation, post-treatment with methyl palmitate has been shown to inhibit neuronal cell death in the CA1 region of the hippocampus, a brain area particularly vulnerable to ischemic injury. nih.govresearchgate.net This suggests that the compound possesses inherent anti-apoptotic and anti-inflammatory capabilities. nih.govresearchgate.net

Furthermore, research has pointed to the ability of methyl palmitate to improve functional outcomes after neurological damage. In animal models of asphyxial cardiac arrest, post-treatment with methyl palmitate not only reduced neuronal cell death but also alleviated associated learning and memory deficits. nih.gov This suggests that its neuroprotective effects translate into tangible cognitive benefits. The compound is also thought to modulate neuronal regulation of regional cerebral blood flow (rCBF) through its interaction with protein kinase C (PKC) activity. karger.com

While the precise molecular mechanisms are still being fully elucidated, the available evidence strongly supports the role of methyl palmitate as a neuroprotective agent with a multi-faceted mechanism of action that includes vasodilation, direct neuronal protection, and modulation of key signaling pathways. ocl-journal.orgresearchgate.netkarger.com

Anti-arthritic Properties

This compound has been identified as a compound with significant anti-arthritic potential, primarily attributed to its anti-inflammatory properties. researchgate.netmdpi.com Studies have shown its effectiveness in various experimental models of arthritis, suggesting its therapeutic promise for inflammatory joint diseases. researchgate.netnih.gov

The anti-arthritic effects of methyl palmitate are mediated through its ability to modulate the immune response and reduce the production of pro-inflammatory mediators. mdpi.comresearchgate.net Research has demonstrated that methyl palmitate can decrease the levels of key inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in the serum of arthritic rats. researchgate.netnih.gov These cytokines play a crucial role in the pathogenesis of rheumatoid arthritis by promoting inflammation and joint destruction. mdpi.com

Furthermore, methyl palmitate has been shown to inhibit the expression of synovial CD68 macrophages, which are pivotal in the inflammatory cascade within the joints. researchgate.netnih.gov By reducing the infiltration and activation of these immune cells, methyl palmitate helps to alleviate synovial inflammation and cellularity, key histopathological features of arthritis. researchgate.net

In models of adjuvant-induced arthritis, methyl palmitate has been observed to significantly and dose-dependently decrease arthritic symptoms, including paw volume and ankle diameter. researchgate.netnih.gov It also has a positive effect on the spleen and thymus indices, which are often altered in inflammatory conditions. researchgate.net The mechanism of action also involves the inhibition of prostaglandin (B15479496) E2 (PGE2) production, a key mediator of pain and inflammation in arthritis. mdpi.com This is achieved, at least in part, through the inhibition of cyclooxygenase-2 (COX-2) activity. researchgate.netdoi.org

Acaricidal and Insecticidal Activities

This compound has been identified as a potent acaricidal and insecticidal agent in several studies. medchemexpress.comresearchgate.netoup.com Its activity against various mite and insect species suggests its potential as a natural alternative to synthetic pesticides. researchgate.netnih.govnih.gov

The acaricidal properties of methyl palmitate have been notably demonstrated against Tetranychus viennensis and Tetranychus cinnabarinus. researchgate.netoup.comnih.gov Research has shown that methyl palmitate causes concentration-dependent mortality in these mites. nih.gov The toxic effects manifest as excitement and premature oviposition shortly after exposure, followed by tremors and eventual quiescence. nih.gov Ultimately, the mites exhibit dorsal fluid exosmosis and reduced egg production before death. nih.gov

The mechanism of its acaricidal action appears to be neurotoxic, as evidenced by the observed symptoms of excitement and convulsions. nih.gov However, the poisoning process is slower compared to other neurotoxic acaricides. nih.gov Ultrastructural studies have revealed significant damage to the mites' internal structures, particularly the mitochondria, suggesting a novel mode of action involving the autolysis of membranous structures. nih.gov

In addition to its acaricidal effects, methyl palmitate has also demonstrated insecticidal activity against various pests. researchgate.netresearchgate.net For instance, it has shown toxicity against the red flour beetle, Tribolium castaneum. nih.gov Extracts rich in methyl palmitate have also been found to be effective against the larvae of Aedes aegypti. researchgate.net The insecticidal mechanism is thought to involve disruption of the cuticle and cellular desiccation due to its lipophilic nature. bioone.org

The following table summarizes the observed acaricidal and insecticidal activities of methyl palmitate against various pests:

Target PestObserved EffectsReference
Tetranychus viennensisConcentration-dependent mortality, neurotoxic symptoms, mitochondrial damage nih.gov
Tetranychus cinnabarinusHigh mortality in adults, lower mortality in eggs researchgate.netoup.comresearchgate.net
Tribolium castaneumRepellent and contact toxicity nih.gov
Aedes aegypti (larvae)Larvicidal activity researchgate.net
Sitophilus granariusInsecticidal activity researchgate.net
Melanaphis sorghiMortality at higher concentrations bioone.org

Antimicrobial Effects

This compound has been shown to possess a broad spectrum of antimicrobial activity, exhibiting effects against various bacteria and fungi. smujo.idnih.gov This has positioned it as a compound of interest for its potential therapeutic and preservative applications. researchgate.netajol.info

The antibacterial activity of methyl palmitate has been demonstrated against both Gram-positive and Gram-negative bacteria. nih.goveuropeanreview.org Studies have reported its efficacy against species such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi. smujo.idajol.infoeuropeanreview.org The proposed mechanism of its antibacterial action involves the damage of bacterial cell walls and membranes, leading to cell lysis and death. smujo.id

In addition to its antibacterial properties, methyl palmitate also exhibits antifungal activity. smujo.idnih.gov It has been found to be effective against fungi like Candida albicans and Aspergillus species. nih.govajol.infoeuropeanreview.org The antifungal mechanism is likely similar to its antibacterial action, involving the disruption of fungal cell membrane integrity.

The following table provides a summary of the antimicrobial effects of methyl palmitate against a range of microorganisms:

MicroorganismTypeObserved EffectReference(s)
Staphylococcus aureusGram-positive bacteriumInhibition of growth smujo.idnih.govajol.info
Bacillus subtilisGram-positive bacteriumHigh inhibition, low MIC europeanreview.org
Streptococcus mutansGram-positive bacteriumInhibition of growth nih.gov
Escherichia coliGram-negative bacteriumInhibition of growth smujo.idnih.govajol.info
Salmonella typhiGram-negative bacteriumInhibition of growth smujo.idajol.info
Pseudomonas aeruginosaGram-negative bacteriumInhibition of growth nih.gov
Klebsiella pneumoniaeGram-negative bacteriumInhibition of growth ajol.info
Candida albicansFungusInhibition of growth nih.govajol.info
Aspergillus parasiticusFungusInhibition of growth nih.gov
Aspergillus fumigatusFungusModerate inhibition europeanreview.org
Aspergillus nigerFungusModerate inhibition europeanreview.org
Cryptococcus neoformansFungusInhibition of growth ajol.info

It is important to note that the minimum inhibitory concentration (MIC) of methyl palmitate can vary depending on the specific microorganism. nih.goveuropeanreview.org Generally, it appears to be more potent against bacteria than fungi. nih.gov

Advanced Methodologies in Methyl Palmitoleate Research

Chromatographic and Spectrometric Techniques for Analysis

A variety of chromatographic and spectrometric methods are employed to analyze methyl palmitoleate (B1233929), each offering unique advantages for its characterization in different matrices. scielo.brdiva-portal.org These techniques are crucial for determining the fatty acid profiles in various samples, including biodiesel and biological tissues. scielo.br

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acid methyl esters (FAMEs) like methyl palmitoleate. csuohio.edushimadzu.comshimadzu.com This method allows for the separation of complex mixtures and provides detailed information for the identification and quantification of individual components. csuohio.eduacademicjournals.org In the analysis of FAMEs, samples are often derivatized to enhance volatility before being introduced into the GC-MS system. shimadzu.comacademicjournals.org

The identification of this compound is achieved by comparing its mass spectrum with reference spectra from established libraries, such as the NIST library. academicjournals.org Quantification can be performed using an extracted ion chromatogram (EIC) mode, which offers high selectivity even when some compounds share quantifier ions, as they can be resolved by their unique qualifier ions and retention times. csuohio.edu For instance, while this compound and methyl oleate (B1233923) might share a quantifier ion, they are separable by GC and identifiable by their distinct qualifier ions. csuohio.edu The use of an internal standard, such as methyl caprate, is a common practice to ensure accuracy in quantification. studycorgi.com

The precision of GC-MS methods for FAME analysis has been shown to be high, with relative standard deviations (RSDs) for individual FAMEs often below 5%. sigmaaldrich.com For example, in the analysis of olive oil, the linearity for this compound showed a high correlation coefficient (R² of 0.9954). scioninstruments.comscioninstruments.com

Table 1: GC-MS Analysis Parameters for Fatty Acid Methyl Esters

ParameterValue/DescriptionSource
Column SLB®-5ms (30 m x 0.25 mm x 0.25 µm) sigmaaldrich.com
Injector Temperature 220 °C sigmaaldrich.com
Split Ratio 10:1 sigmaaldrich.com
Mass Range (m/z) 40-550 sigmaaldrich.com
Solvent Delay 3.5 min sigmaaldrich.com
Quantifier/Qualifier Ions Specific m/z values for each FAME csuohio.edu

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) serves as a valuable alternative and complementary technique to GC for the analysis of FAMEs, including the assessment of this compound purity. scielo.bricm.edu.pl HPLC is particularly useful for analyzing heat-labile compounds or when sample fractions need to be collected for further analysis. scielo.br

Reversed-phase HPLC with a C18 column is commonly used for separating FAMEs. researchgate.net A significant challenge in the HPLC analysis of biodiesel is the co-elution of methyl palmitate and methyl oleate, which can complicate quantification. researchgate.net However, optimized methods using ternary mobile phases, such as acetonitrile, water, and acetone, have been developed to achieve efficient separation. researchgate.net UV detection at 205 nm is typically employed for the quantification of FAMEs. researchgate.netresearchgate.net

The purity of this compound standards is often assayed by GC, with analytical standards typically having a purity of ≥98.5%. sigmaaldrich.com HPLC methods have demonstrated good linearity (r² > 0.99) and repeatability (RSD < 3%) for FAME analysis. scielo.brresearchgate.net

Table 2: HPLC Method Parameters for FAME Separation

ParameterValue/DescriptionSource
Column RP-18 (e.g., SUPELCOSIL™ LC-18) sigmaaldrich.cominternationaloliveoil.org
Mobile Phase Acetonitrile/Water/Acetone (62%/33%/5%) researchgate.net
Flow Rate 2.20 mL/min researchgate.net
Column Temperature 45°C researchgate.net
Detector UV-VIS at 205 nm researchgate.net

Near-Infrared Spectrometry for Content Assessment

Near-Infrared (NIR) spectrometry presents a rapid and non-destructive alternative to chromatographic methods for assessing the content of methyl palmitate in samples like biofuels. icm.edu.plbibliotekanauki.pl This technique is based on the absorption of NIR radiation by the sample, which is related to its chemical composition. researchgate.net

Studies have demonstrated the feasibility of using NIR spectrometry to determine the concentration of methyl palmitate in biodiesel produced from waste cooking oil. icm.edu.plbibliotekanauki.plicm.edu.pl Calibration models, often developed using partial least squares (PLS) regression, have shown a high coefficient of determination (R² > 0.99) for predicting methyl palmitate content. icm.edu.plbibliotekanauki.pl The effective spectral range for detecting this ester in biofuel has been identified as 1644–1778 nm. icm.edu.plbibliotekanauki.pl The absorption spectrum of methyl palmitate exhibits characteristic overtones and combination bands of C-H bonds at specific wavelengths, such as 1743 nm (first overtone). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of lipids, including this compound. nih.govnsf.gov Both ¹H and ¹³C NMR provide detailed information about the molecular structure. scielo.brscielo.br

In the ¹³C NMR spectrum of fatty acid methyl esters, characteristic signals appear for carbonyl carbons, unsaturated carbons, and aliphatic carbons. scielo.brscielo.br For instance, the carbonyl carbon of the ester function in methyl linoleate (B1235992) resonates at approximately δ 174.4. scielo.brresearchgate.net Two-dimensional NMR techniques, such as COSY and HSQC, are employed to assign the various signals and confirm the connectivity of atoms within the molecule. scielo.brscielo.br High-resolution NMR can provide valuable information on the amount of different oxygenated compounds formed during processes like ozonization of methyl linoleate. scielo.br

Molecular Simulation and Modeling (e.g., ReaxFF)

Molecular simulation and modeling, particularly using reactive force fields like ReaxFF, have become instrumental in understanding the chemical behavior of methyl palmitate at the atomic level. deepmodeling.com ReaxFF molecular dynamics simulations can be used to study complex reactive events, such as pyrolysis and combustion. deepmodeling.comacs.org

Research has utilized ReaxFF to investigate the decarboxylation of methyl palmitate over various catalysts. tandfonline.comingentaconnect.comresearchgate.net These simulations have shown that the presence of catalysts like α-NiMoO₄ and β-NiMoO₄ can accelerate the reaction and increase the yield of products such as carbon dioxide and ethene. tandfonline.comresearchgate.net The simulations can also determine the activation energies of these reactions, which have been found to be in good agreement with experimental values. researchgate.net For example, the activation energy for the uncatalyzed decarboxylation of methyl palmitate was calculated to be 36.89 kcal/mol, which dropped significantly in the presence of catalysts. researchgate.net

In Vitro and In Vivo Experimental Models for Efficacy and Mechanism Studies

The biological effects and mechanisms of action of methyl palmitate and related compounds are investigated using a combination of in vitro and in vivo experimental models. ekb.eg

In vitro models, such as cultured primary rat Kupffer cells, have been used to study the effects of methyl palmitate on phagocytosis and the release of inflammatory mediators. nih.gov These studies have shown that methyl palmitate can inhibit phagocytosis and reduce the release of TNF-α, IL-10, nitric oxide, and PGE2. nih.gov Another in vitro model using organotypic hippocampal slices has been employed to investigate the neuroprotective properties of palmitic acid methyl ester (PAME), demonstrating its ability to reduce neuronal cell death independent of cerebral blood flow modulation. nih.gov

In vivo studies in animal models are crucial for understanding the systemic effects of these compounds. For example, the anti-inflammatory activity of methyl palmitate has been evaluated in rat models of carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced endotoxemia. osti.gov In these models, methyl palmitate was shown to reduce edema, and decrease plasma levels of pro-inflammatory cytokines like TNF-α and IL-6. osti.gov Similarly, in vivo experiments in mice have been used to assess the efficacy of related compounds like ethyl palmitate in ameliorating lethal endotoxemia. amegroups.org Studies on the effects of palmitoleic acid in high-fat diet-fed mice have revealed its potential to reduce inflammation and improve metabolic parameters. researchgate.net

Bioprospecting and Natural Source Identification

Bioprospecting for this compound and other valuable fatty acid esters involves the systematic search for and identification of these compounds in diverse biological organisms. This exploration spans various kingdoms of life, from microorganisms like bacteria and algae to plants and insects. The primary goal is to discover novel and sustainable sources of these compounds for potential applications in various industries. Methodologies in this field are heavily reliant on advanced analytical techniques, particularly chromatography and mass spectrometry, to accurately identify and quantify this compound in complex biological matrices.

Research efforts have successfully identified this compound and its saturated analog, methyl palmitate, in a wide array of natural sources. These findings are crucial for understanding the distribution of these fatty acid esters in nature and for identifying organisms that could serve as potential producers. The following sections detail the findings from bioprospecting studies across different groups of organisms.

Cyanobacteria and Microalgae

Cyanobacteria and microalgae have emerged as promising sources of biofuels and bioactive compounds, including fatty acid methyl esters (FAMEs). Studies have focused on screening various species to determine their lipid profiles.

A study on the cyanobacterium Geitlerinema sp., isolated from the Chilean coastal desert, identified methyl palmitate (C16:0) as one of the main bioactive compounds. x-mol.netzenodo.orgresearchgate.netcsic.es The research utilized pressurized liquid extraction (PLE) with different solvent systems to optimize the recovery of lipids and FAMEs. x-mol.netzenodo.orgresearchgate.net It was found that ethanol:limonene extracts were particularly effective for the extraction of lipids and methyl palmitate. x-mol.netzenodo.org Another study on freshwater cyanobacteria identified this compound in the methanolic extracts of Merismopedia sp. SN1 (0.73%), Limnothrix planktonica SN3 (3.75%), and Limnothrix planktonica SN4 (1.64%). ekb.eg The analysis was conducted using Gas Chromatography-Mass Spectrometry (GC-MS). ekb.eg

Marine microalgae are also a significant focus of bioprospecting. An analysis of 20 marine microalgae species in Korea revealed that their fatty acid composition was species-specific, with some species containing a high degree of C16:1n-7 (palmitoleic acid). nih.gov For instance, four species of Chlorophyceae showed high levels of C16:1n-7, ranging from 9.28% to 34.91%. nih.gov The green alga Scenedesmus dimorphus has been highlighted for its potential in biodiesel production, with studies quantifying its fatty acid profile. core.ac.uknih.gov One such study developed a GC-MS method to quantify FAMEs and found that a standard mixture used for calibration contained 3.17% (w/v) this compound. core.ac.uk Another study on Scenedesmus rotundus also identified this compound as a component of its fatty acid profile. mdpi.com Research on Chlorella vulgaris identified 18 FAME compounds, with methyl palmitate comprising 15.52% of the total fatty acids. researchgate.net

The following table summarizes the findings on methyl palmitate and this compound in selected cyanobacteria and microalgae.

OrganismCompoundRelative Abundance (%)Analytical Methodology
Geitlerinema sp.Methyl palmitateIdentified as a main bioactive compoundPressurized Liquid Extraction, GC-MS
Merismopedia sp. SN1This compound0.73GC-MS
Limnothrix planktonica SN3This compound3.75GC-MS
Limnothrix planktonica SN4This compound1.64GC-MS
Chlorella vulgarisMethyl palmitate15.52GC-FID
Scenedesmus rotundusThis compoundIdentified as presentGC-MS
Oscillatoria sancta SN2This compound0.68GC-MS

Insects

Insects represent another rich and diverse source of chemical compounds, including fatty acid esters that often play roles in communication, defense, and physiology.

Several studies on fruit flies of the genus Bactrocera have identified this compound and related esters in their rectal gland secretions or cuticular extracts. In the banana fruit fly, Bactrocera musae, ethyl palmitoleate was identified in female rectal glands. nih.gov Similarly, female rectal glands of Bactrocera frauenfeldi were found to contain ethyl palmitoleate as a moderate component. nih.gov A study on the Queensland fruit fly, Bactrocera tryoni, also detected this compound in females. researchgate.net The analysis of these insect-derived compounds typically involves gas chromatography-mass spectrometry (GC-MS) of solvent extracts of specific glands or the whole body. nih.govnih.govmdpi.com

Other insect studies have also reported these compounds. An analysis of lipids in Liposcelis bostrychophila identified palmitoleic acid. researchgate.net A comprehensive study of seven edible insect species found palmitoleic acid in the German cockroach (Blattella germanica) at 2.90% and in the mealworm beetle (Tenebrio molitor) at 1.32% of total fatty acids. nih.gov In the black soldier fly (Hermetia illucens), methyl palmitate was a significant component, accounting for 13.23% of the fatty acids in the prepupal stage. researchgate.net

The table below presents data on the occurrence of this compound and related compounds in various insect species.

OrganismCompoundRelative Abundance (%)Sample SourceAnalytical Methodology
Bactrocera musae (female)Ethyl palmitoleateIdentified as presentRectal GlandGC-MS
Bactrocera frauenfeldi (female)Ethyl palmitoleateIdentified as a moderate componentRectal GlandGC-MS
Bactrocera tryoni (female)This compoundIdentified as presentNot specifiedGC-MS
Blattella germanicaPalmitoleic acid2.90Whole body lipidsGC/FID
Tenebrio molitorPalmitoleic acid1.32Whole body lipidsGC/FID
Hermetia illucens (prepupa)Methyl palmitate13.23Insect oilGC-MS

Plants

Higher plants are well-known sources of a vast array of natural products, including a variety of fatty acids and their esters, which are often stored in seeds and fruits.

The fruit of Durio graveolens, a species of durian, is a notable source of palmitoleic acid, which constitutes 13.55% of its unsaturated fats. wikipedia.org A GC-MS analysis of fatty acids in Thai durian (Durio zibethinus) aril identified this compound at 9.50%. researchgate.net

The table below summarizes the presence of palmitoleic acid and its methyl ester in these plant sources.

OrganismCompoundRelative Abundance (%)Sample SourceAnalytical Methodology
Durio graveolensPalmitoleic acid13.55 (of unsaturated fats)FruitNot specified
Durio zibethinus (Thai durian)This compound9.50ArilGC-MS

Research Applications and Potential of Methyl Palmitoleate

Therapeutic and Pharmaceutical Research Applications

The potential of methyl palmitoleate (B1233929) as a bioactive compound is being investigated in several therapeutic areas. Its properties as an analogue of palmitoleic acid, a known regulator of various metabolic processes, have driven research into its effects on inflammation, cardiovascular health, and neurological conditions.

Methyl palmitoleate has demonstrated cytoprotective and anti-inflammatory properties in several research contexts. It is utilized as an ingredient in topical pharmaceutical formulations for its capacity to support skin barrier repair and mitigate inflammation myskinrecipes.com.

Cytoprotective Effect of this compound on Palmitate-Induced Cell Death

Condition (18h exposure)Resulting Cell Death (%)
0.25 mM Palmitate Alone92% (±4%)
0.25 mM Palmitate + 0.25 mM this compound12% (±2%)
nih.gov

In the context of cardiovascular health, this compound is primarily studied as a biomarker for various metabolic disorders nih.gov. The concentration of circulating fatty acids and their methyl esters can provide insights into metabolic pathways linked to conditions like diabetes and cardiovascular disease nih.govresearchgate.net.

Research into its parent compound, palmitoleic acid, offers further context. Diets based on palmitoleic acid have been shown to raise low-density lipoprotein (LDL) cholesterol while lowering high-density lipoprotein (HDL) cholesterol in hypercholesterolemic men caymanchem.com. This suggests that the metabolic fate of this fatty acid is of significant interest in cardiovascular research. The parent molecule, cis-palmitoleic acid, is also known to be involved in the regulation of lipid metabolism, a key factor in cardiovascular health mdpi.com.

The potential role of this compound in neuroprotection is an emerging area of research, primarily supported by computational studies. An in silico molecular docking study identified this compound as one of the phytocompounds in an extract of Nigella sativa (black cumin) seeds nih.govresearchgate.net. This study explored the potential of these compounds to act as neuronal anti-inflammatory agents by inhibiting the Early Growth Response 1 (EGR1) receptor nih.govresearchgate.net.

The results suggested that this compound has a notable binding affinity for this receptor, indicating a potential mechanism for neuroprotective action. However, it is important to note that these are computational findings, and further studies in animal models are required to confirm these activities. nih.govresearchgate.net

In Silico Binding Affinity of Compounds to EGR1 Receptor

CompoundBinding Affinity (kcal/mol)
This compound-7.49
9-Hexadecanoic acid, methyl ester-14.31
nih.govresearchgate.net

Biotechnology and Industrial Applications (Excluding Biodiesel/Fuel)

Beyond its potential therapeutic uses, this compound serves practical roles in biotechnology and various industries, notably in agriculture and the formulation of health-related consumer products.

This compound is utilized in agricultural formulations as an adjuvant for pesticides . Adjuvants are substances added to a pesticide to enhance its effectiveness. Specifically, this compound is listed as a suitable C1 to C4 alkyl ester of vegetable oils for use in dispersible pesticide concentrate formulations google.com. It can also be included in biodiesel solvents that are used as carriers for pesticides google.com. In some contexts, natural extracts containing this compound are considered for their potential as antibacterial agents, which could serve as adjuvants for antibiotic compounds ekb.eg.

This compound has been identified as a compound with potential for use in nutraceuticals. Methyl esters of fatty acids are frequently used in the formulation of fatty acid-containing diets and dietary supplements caymanchem.comchemicalbook.comcookechem.com.

Recent bioprospecting research has further bolstered this potential. A study investigating Antarctic diatoms identified this compound as one of the bioactive compounds present, suggesting it could be sourced from these microorganisms for use in both pharmaceutical and nutraceutical products sigmaaldrich.com. Its use is also noted in supplements and pharmaceuticals more broadly chemnet.com.

Future Directions and Research Gaps in Methyl Palmitoleate Studies

Elucidation of Novel Biological Activities and Associated Mechanisms

Methyl palmitoleate (B1233929) has demonstrated cytoprotective and growth-promoting properties. medchemexpress.com Future research should aim to uncover additional biological activities and the intricate mechanisms that underpin them. While its role in modulating lipid metabolism and inflammatory pathways is partially understood, its effects on other cellular processes remain largely unexplored. researchgate.netcymitquimica.com For instance, its potential antimicrobial properties, particularly against diseases like tuberculosis, warrant further investigation into the specific mechanisms, such as the disruption of ribosomal function and protein synthesis. biosynth.com

Studies have shown that the parent compound, palmitoleic acid, can act as a lipokine, released by adipose tissue to influence distant organs. nih.gov Investigating whether methyl palmitoleate shares these systemic signaling properties could reveal new roles in metabolic health and disease. nih.gov Further research is needed to clarify its effects in diverse human populations and to understand the molecular mechanisms at play. nih.gov

Investigation of Structure-Activity Relationships

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for designing more potent and specific analogs. The presence of a cis-double bond at the ninth carbon is a key feature, contributing to its fluidity and biological functions. cymitquimica.com

Future studies should systematically modify the structure of this compound—for example, by altering the position and geometry of the double bond or changing the length of the alkyl chain—and evaluate the impact on its biological activities. Molecular modeling and docking simulations could aid in predicting how these structural changes affect interactions with biological targets, such as enzymes and receptors. researchgate.net For instance, docking studies have revealed that hydrophobic interactions are significant for the binding of methyl palmitate to certain enzymes, and the presence of a hydrogen bonding group appears important for enzyme binding. researchgate.net Such insights are invaluable for the rational design of new therapeutic agents based on the this compound template. researchgate.net

Development of Targeted Delivery Systems

The therapeutic potential of this compound could be significantly enhanced by the development of targeted delivery systems. nih.gov Due to its hydrophobic nature, it has limited solubility in water, which can affect its bioavailability. cymitquimica.comsolubilityofthings.com Encapsulating this compound in nanocarriers, such as liposomes or nanoparticles, could improve its solubility, stability, and ability to reach specific tissues or cells. nih.govmdpi.com

These nano-delivery systems can be engineered to release the compound in a controlled manner, prolonging its therapeutic effects and minimizing potential off-target effects. nih.gov Furthermore, the surface of these carriers can be functionalized with targeting ligands to direct them to specific sites of action, such as inflamed tissues or cancer cells. mdpi.com Research into these advanced drug delivery systems is a promising avenue for translating the biological activities of this compound into effective clinical applications. nih.govnih.gov

Exploration of Synergistic Effects with Other Bioactive Compounds

Investigating the synergistic effects of this compound with other bioactive compounds could lead to the development of more effective combination therapies. For instance, it has been observed that antioxidant vitamins C and E have synergistic effects with this compound. biosynth.com

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing Methyl palmitoleate purity and structural integrity in experimental settings?

  • Methodological Answer : Gas chromatography (GC) is the primary method for assessing purity due to its high resolution for fatty acid methyl esters (FAMEs). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by identifying functional groups (e.g., cis-9 double bond in this compound). Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns. For reproducibility, ensure calibration with certified reference materials (e.g., ≥98.5% GC-grade standards) and report detection limits .

Q. How should experimental conditions be optimized to study this compound stability in lipid oxidation studies?

  • Methodological Answer : Design controlled experiments with variables such as temperature (e.g., 4°C vs. 37°C), light exposure (UV vs. dark), and oxygen availability. Use accelerated stability testing with peroxide value (PV) and thiobarbituric acid reactive substances (TBARS) assays. Include antioxidant controls (e.g., BHT) to isolate oxidation mechanisms. Document storage conditions and sampling intervals to ensure reproducibility .

Q. What are the best practices for synthesizing this compound from palmitoleic acid in laboratory settings?

  • Methodological Answer : Use acid-catalyzed esterification (e.g., H₂SO₄ or HCl in methanol) under reflux. Monitor reaction progress via thin-layer chromatography (TLC) or GC. Purify via liquid-liquid extraction (hexane/water) and vacuum distillation. Validate purity through GC-MS and compare retention indices with commercial standards. Report solvent ratios, catalyst concentrations, and reaction times to enable replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data of this compound across in vitro and in vivo studies?

  • Methodological Answer : Perform meta-analysis to identify confounding variables:

  • Experimental variables : Cell line specificity (e.g., HepG2 vs. 3T3-L1), dosage ranges, and solvent carriers (e.g., DMSO vs. ethanol).
  • Statistical validation : Apply multivariate regression to isolate bioactive effects from batch-to-batch variability.
  • Reproducibility : Cross-validate findings using orthogonal assays (e.g., gene expression vs. metabolite profiling) .

Q. What advanced methodologies elucidate the metabolic pathways of this compound in mammalian systems?

  • Methodological Answer : Use isotope-labeled (¹³C or deuterated) this compound for tracer studies. Combine liquid chromatography-tandem MS (LC-MS/MS) with kinetic modeling to track β-oxidation and phospholipid incorporation pathways. Validate enzyme-specific roles via CRISPR/Cas9 knockout models (e.g., CPT1A for mitochondrial uptake). Publish raw metabolomics datasets in repositories like MetaboLights for peer validation .

Q. How can researchers address discrepancies in this compound’s role in lipid droplet formation across cell types?

  • Methodological Answer : Standardize experimental protocols:

  • Cell culture : Use identical differentiation protocols (e.g., adipocyte maturation media) and passage numbers.
  • Imaging : Quantify lipid droplets via fluorescence microscopy (Nile Red staining) with automated image analysis (e.g., ImageJ).
  • Controls : Include palmitate and oleate esters to compare lipid-specific effects. Publish full imaging parameters and analysis scripts .

Data Reporting and Validation

Q. What critical parameters must be reported to ensure reproducibility in this compound studies?

  • Methodological Answer :

  • Sample preparation : Document pre-treatment steps (e.g., drying, solvent purification) and storage conditions.
  • Instrumentation : Specify GC column type (e.g., DB-WAX), MS ionization mode (EI/CI), and NMR field strength.
  • Statistical thresholds : Define significance levels (e.g., p < 0.05 with Bonferroni correction) and effect sizes.
  • Ethical compliance : Disclose animal/human subject protocols (IACUC/IRB approvals) .

Comparative Table: Analytical Techniques for this compound

Technique Parameters Analyzed Detection Limit Advantages References
GC-FID Purity, retention time0.1% (w/w)High resolution for FAMEs
¹H-NMR Double bond position, ester group1 mol%Non-destructive, structural elucidation
LC-MS/MS Metabolite profiling1 ng/mLHigh sensitivity for trace analytes
FTIR Functional groups (C=O, CH₂)5% (w/w)Rapid screening of bulk samples

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.